
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MitoTam, and it is a mitochondria-targeting fluorescent probe that has been used for imaging mitochondria in living cells.
Wirkmechanismus
MitoTam targets the mitochondria by selectively accumulating in the mitochondrial matrix. It has been shown to accumulate in the mitochondria through a combination of electrostatic interactions and hydrophobic interactions. Once inside the mitochondria, MitoTam emits a fluorescent signal that can be detected using fluorescence microscopy. The fluorescent signal emitted by MitoTam is dependent on the mitochondrial membrane potential, which allows for the detection of changes in mitochondrial membrane potential.
Biochemische Und Physiologische Effekte
MitoTam has been shown to have minimal toxicity in living cells, making it an ideal tool for studying mitochondrial function. It has been shown to selectively accumulate in the mitochondria without affecting other cellular organelles. MitoTam has also been shown to be stable in living cells, allowing for long-term imaging studies. Additionally, MitoTam has been shown to be compatible with other fluorescent probes, allowing for multiplex imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MitoTam in lab experiments include its high selectivity and sensitivity for detecting changes in mitochondrial membrane potential, its stability in living cells, and its compatibility with other fluorescent probes. However, the limitations of using MitoTam include its cost and the need for specialized equipment for fluorescence microscopy.
Zukünftige Richtungen
There are several future directions for the use of MitoTam in scientific research. One direction is the development of new derivatives of MitoTam with improved properties, such as increased brightness or improved selectivity for specific mitochondrial sub-compartments. Another direction is the application of MitoTam in the development of new drugs that target mitochondria. Finally, MitoTam could be used in the development of new diagnostic tools for diseases that affect mitochondrial function.
Conclusion:
In conclusion, MitoTam is a mitochondria-targeting fluorescent probe that has been widely used in scientific research for imaging mitochondria in living cells and studying mitochondrial function. Its high selectivity and sensitivity for detecting changes in mitochondrial membrane potential, stability in living cells, and compatibility with other fluorescent probes make it an ideal tool for studying mitochondrial function. The future directions for the use of MitoTam in scientific research include the development of new derivatives with improved properties, the application in the development of new drugs that target mitochondria, and the development of new diagnostic tools for diseases that affect mitochondrial function.
Synthesemethoden
The synthesis of MitoTam involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with 11H-benzo[b]fluoren-5-ylmethylamine in the presence of triethylamine. The resulting product is then treated with methanesulfonic acid to obtain the final product, MitoTam. This synthesis method has been optimized to yield a high purity and yield of MitoTam.
Wissenschaftliche Forschungsanwendungen
MitoTam has been widely used as a mitochondria-targeting fluorescent probe in scientific research. It has been used for imaging mitochondria in living cells and studying mitochondrial dynamics, mitochondrial membrane potential, and mitochondrial morphology. MitoTam has also been used for monitoring mitochondrial dysfunction in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, MitoTam has been used for screening potential drugs that target mitochondria.
Eigenschaften
CAS-Nummer |
104500-13-2 |
|---|---|
Produktname |
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
Molekularformel |
C23H27NO5S |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-(11H-benzo[b]fluoren-5-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C22H23NO2.CH4O3S/c1-22(13-24,14-25)23-12-20-18-8-4-2-6-15(18)10-17-11-16-7-3-5-9-19(16)21(17)20;1-5(2,3)4/h2-10,23-25H,11-14H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
MDVQTMDPTGPRRL-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C(=CC3=CC=CC=C31)CC4=CC=CC=C42.CS(=O)(=O)O |
Kanonische SMILES |
CC(CO)(CO)NCC1=C2C(=CC3=CC=CC=C31)CC4=CC=CC=C42.CS(=O)(=O)O |
Andere CAS-Nummern |
104500-13-2 |
Synonyme |
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
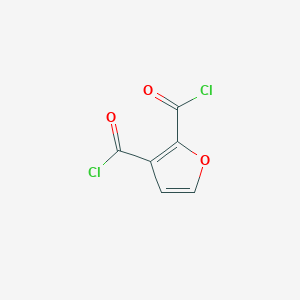
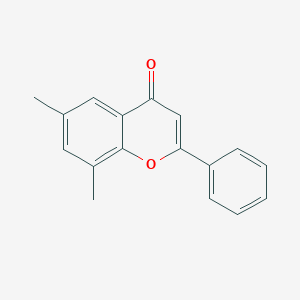
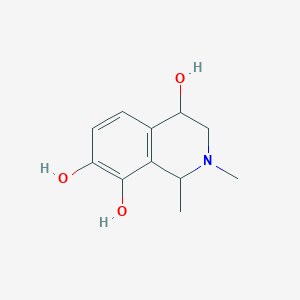
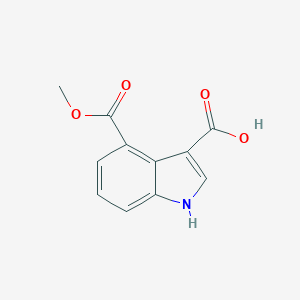
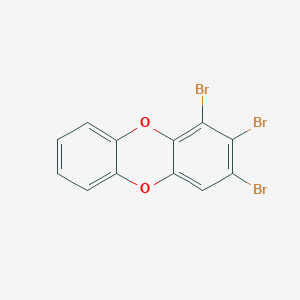

![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
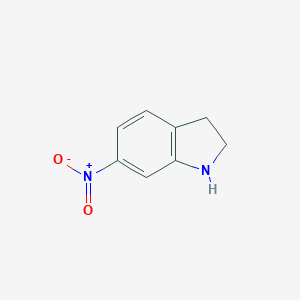

![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
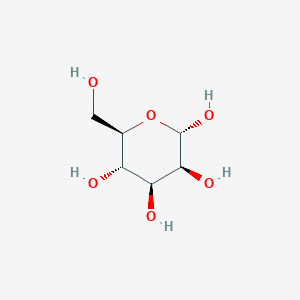
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)